2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide 2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 921829-96-1
VCID: VC11951268
InChI: InChI=1S/C19H24N4O3S/c1-26-16-8-6-13(7-9-16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-4-2-3-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25)
SMILES: COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Molecular Formula: C19H24N4O3S
Molecular Weight: 388.5 g/mol

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide

CAS No.: 921829-96-1

Cat. No.: VC11951268

Molecular Formula: C19H24N4O3S

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(4-methoxyphenyl)methyl]acetamide - 921829-96-1

Specification

CAS No. 921829-96-1
Molecular Formula C19H24N4O3S
Molecular Weight 388.5 g/mol
IUPAC Name 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Standard InChI InChI=1S/C19H24N4O3S/c1-26-16-8-6-13(7-9-16)11-20-17(24)10-15-12-27-19(22-15)23-18(25)21-14-4-2-3-5-14/h6-9,12,14H,2-5,10-11H2,1H3,(H,20,24)(H2,21,22,23,25)
Standard InChI Key UIVQLEGOGKRBAJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3
Canonical SMILES COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound is defined by the IUPAC name 2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide and has the molecular formula C₁₉H₂₄N₄O₃S (molecular weight: 388.5 g/mol). Key structural components include:

  • A 1,3-thiazole ring at the core, which contributes to π-π stacking interactions and metabolic stability.

  • A cyclopentylcarbamoyl group attached to the thiazole’s 2-position, introducing conformational rigidity and modulating solubility.

  • An N-(4-methoxybenzyl)acetamide side chain, providing hydrogen-bond acceptor/donor capabilities and lipophilicity.

The SMILES notation (COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3) and InChIKey (UIVQLEGOGKRBAJ-UHFFFAOYSA-N) further specify its connectivity and stereochemical configuration (achiral) .

Comparative Analysis of Analogues

Structurally related compounds exhibit variations in substituents that influence physicochemical and biological properties:

Compound IDMolecular FormulaKey Substituent DifferencesMolecular Weight (g/mol)logP
F042-1358 C₁₈H₂₂N₄O₃S2-Methoxyphenyl (vs. 4-methoxybenzyl)374.463.1374
VC11951268C₁₉H₂₄N₄O₃S4-Methoxybenzyl388.53.4*
F042-1360 C₁₈H₂₂N₄O₃S4-Methoxyphenyl (vs. 4-methoxybenzyl)374.463.3666

*Estimated via computational methods.

The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to phenyl analogues, as evidenced by its higher logP .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically employs a multi-step protocol involving:

  • Thiazole Ring Formation: The Hantzsch thiazole synthesis is utilized, condensing α-haloketones with thioamides. For this compound, cyclopentyl thiourea reacts with α-bromoacetophenone derivatives to yield the 2-aminothiazole intermediate.

  • Carbamoylation: The thiazole’s amine group is reacted with cyclopentyl isocyanate to introduce the carbamoyl moiety.

  • Acetamide Coupling: The thiazole intermediate is coupled with 4-methoxybenzylamine via an acetyl chloride intermediary, forming the final acetamide .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the thiazole’s 2- and 4-positions requires precise temperature control (60–80°C) and catalysts like DMAP.

  • Purification: Reverse-phase HPLC is critical due to the compound’s moderate solubility in polar solvents (logSw ≈ -3.5) .

Physicochemical and Pharmacokinetic Properties

Key Parameters

PropertyValueMethod/Source
logP3.4Computational
logD (pH 7.4)3.3Estimated
Polar Surface Area74.3 ŲComputational
Hydrogen Bond Donors3Structural analysis
Hydrogen Bond Acceptors6Structural analysis

The compound’s moderate lipophilicity (logP ~3.4) suggests favorable membrane permeability but may limit aqueous solubility, necessitating formulation aids like cyclodextrins . Its polar surface area (74.3 Ų) aligns with orally bioavailable drugs .

Metabolic Stability

In vitro studies on analogues indicate:

  • Cytochrome P450 (CYP) Interactions: Limited CYP3A4 inhibition due to the absence of strong electron-withdrawing groups .

  • Glucuronidation: The 4-methoxybenzyl group undergoes phase II metabolism, producing hydrophilic glucuronide conjugates .

Challenges and Future Directions

Solubility Optimization

Despite its favorable logP, the compound’s aqueous solubility (logSw ≈ -3.5) limits bioavailability . Strategies under investigation include:

  • Prodrug Design: Phosphoryl or glycosyl conjugates to enhance hydrophilicity.

  • Nanoparticle Formulations: Lipid-based carriers to improve dissolution kinetics .

Target Validation

While MMP inhibition is postulated, specific target engagement data remain lacking. Future studies should employ:

  • Surface Plasmon Resonance (SPR): Direct binding assays with MMP-3/9.

  • Crystallography: Co-crystallization to elucidate binding modes.

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